2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the isoxazole ring and sulfonamide group suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Acetylation: The final step is the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide likely involves the inhibition of enzymes or receptors that are critical for the survival or function of microorganisms. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting this pathway, the compound can exert its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide may have unique properties due to the presence of the isoxazole ring, which can confer additional biological activity or stability compared to other sulfonamides.
Properties
Molecular Formula |
C9H15N3O4S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-[ethylsulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H15N3O4S/c1-4-17(14,15)12(3)6-9(13)10-8-5-7(2)16-11-8/h5H,4,6H2,1-3H3,(H,10,11,13) |
InChI Key |
WSFNQJBZWICYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)CC(=O)NC1=NOC(=C1)C |
Origin of Product |
United States |
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